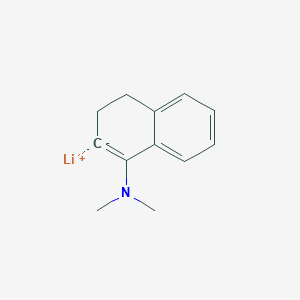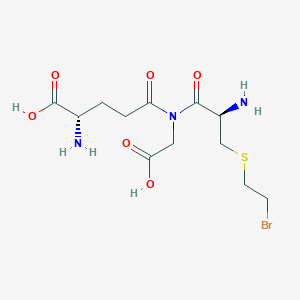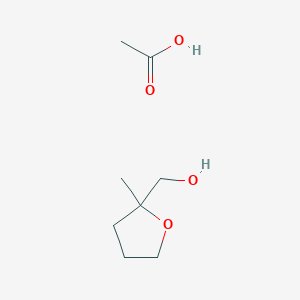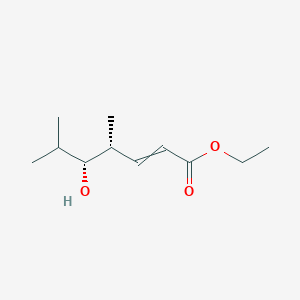
2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group at the 2-position, a methyl group at the 4-position, a phenyl group at the 5-position, and a carboxylic acid group at the 3-position of the pyridine ring. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Buchwald-Hartwig arylamination reaction, where 2-bromo-4-methylpyridine is reacted with an arylamine in the presence of a palladium catalyst and a base . The resulting secondary amine is then protected with a Boc-group to yield the desired compound.
Another approach involves the base-mediated cascade reactions of α,β-unsaturated ketones and 1,1-enediamines, which include Michael addition, intramolecular cyclization, and aromatization . These methods are suitable for efficient parallel synthesis of pyridine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and Grignard reagents for alkylation are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents and drug candidates.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit nitric oxide synthase (NOS2) in vitro, which plays a role in inflammatory and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methylpyridine: Lacks the phenyl and carboxylic acid groups, resulting in different chemical properties and reactivity.
2-Phenylpyridine: Lacks the amino and carboxylic acid groups, affecting its biological activity and applications.
4-Methylpyridine-3-carboxylic acid: Lacks the amino and phenyl groups, leading to variations in its chemical behavior and uses.
Uniqueness
The unique combination of functional groups in 2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid imparts distinct properties that differentiate it from similar compounds. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
84596-19-0 |
|---|---|
Molekularformel |
C13H12N2O2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
2-amino-4-methyl-5-phenylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c1-8-10(9-5-3-2-4-6-9)7-15-12(14)11(8)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) |
InChI-Schlüssel |
SEMGRBPTXHTYQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1C2=CC=CC=C2)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)

![Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate](/img/structure/B14421796.png)

![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)
